![molecular formula C8H11Si B1631080 Dimethylphenylsilane CAS No. 766-77-8](/img/structure/B1631080.png)
Dimethylphenylsilane
Overview
Description
Dimethylphenylsilane is a chemical compound with the molecular formula C8H12Si . It is used as a silylating agent in homocoupling reactions to produce well-defined polymers .
Synthesis Analysis
Dimethylphenylsilane is synthesized using various methods. It is often used as a reagent for enol ether synthesis . It acts as a catalyst and is also used as a precursor in Optical Emission Spectroscopy of Plasma Deposition Processes .
Molecular Structure Analysis
The molecular formula of Dimethylphenylsilane is C8H12Si . It has an average mass of 136.266 Da and a mono-isotopic mass of 136.070831 Da .
Chemical Reactions Analysis
Dimethylphenylsilane is involved in various chemical reactions. It is used as a reagent for enol ether synthesis . It can react with vinylbenzene to produce (b-Phenyl-ethyl)-dimethylphenyl-silan .
Physical And Chemical Properties Analysis
Dimethylphenylsilane is a clear colorless liquid . It has a boiling point of 156.5±0.0 °C at 760 mmHg . The vapor pressure is 3.7±0.2 mmHg at 25°C . The flash point is 35.0±0.0 °C . It is not miscible in water .
Scientific Research Applications
Silylating Agent
Dimethylphenylsilane is used as a silylating agent in homocoupling reactions to produce well-defined polymers . Silylating agents are used to protect reactive functional groups in organic molecules during chemical reactions.
Enol Ether Synthesis
Dimethylphenylsilane serves as a reagent for enol ether synthesis . Enol ethers are important intermediates in organic synthesis and are used in a variety of chemical reactions.
Catalyst
Dimethylphenylsilane can act as a catalyst in certain chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.
Precursor in Optical Emission Spectroscopy
It is used as a precursor in Optical Emission Spectroscopy of Plasma Deposition Processes . Optical Emission Spectroscopy is a technique used to study emission spectra of light emitted by excited atoms and ions.
Production of (b-Phenyl-ethyl)-dimethylphenyl-silan
Dimethylphenylsilane can react with vinylbenzene to produce (b-Phenyl-ethyl)-dimethylphenyl-silan . This compound could have potential applications in various fields of chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
Dimethylphenylsilane is primarily used as a silylating agent in homocoupling reactions to produce well-defined polymers . Its primary targets are the molecules that undergo silylation, a process where a silicon atom is introduced into a molecule.
Mode of Action
Dimethylphenylsilane interacts with its targets through a process known as silylation . In this process, the silicon atom in the dimethylphenylsilane molecule forms a bond with the target molecule, leading to the formation of a new compound. This interaction can result in significant changes in the physical and chemical properties of the target molecule, such as increased stability or altered reactivity .
Biochemical Pathways
The exact biochemical pathways affected by dimethylphenylsilane can vary depending on the specific target molecule. For example, silylation can increase the stability of a molecule, allowing it to participate in biochemical reactions that it might otherwise be too unstable to engage in .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it interacts with .
Result of Action
The molecular and cellular effects of dimethylphenylsilane’s action depend on the specific target molecule and the biochemical pathway in which it is involved. In general, the introduction of a silicon atom into a molecule can significantly alter its properties, potentially leading to a wide range of downstream effects .
Action Environment
The action, efficacy, and stability of dimethylphenylsilane can be influenced by various environmental factors. For example, the presence of other chemicals can affect its reactivity, while changes in temperature or pH can affect its stability. Furthermore, the specific environment within a cell or tissue can also influence how dimethylphenylsilane interacts with its targets .
properties
InChI |
InChI=1S/C8H11Si/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKHZBFJHONJJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871805 | |
Record name | Benzene, (dimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylphenylsilane | |
CAS RN |
766-77-8 | |
Record name | Benzene, (dimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (dimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, (dimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.